5-Heptenoic acid, 7-(3-((2-hydroxy-3-(4-hydroxy-3-iodophenyl)propyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-2-yl)-
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Overview
Description
The compound I-PTA-OH is a synthetic organic molecule known for its unique structure and properties. Its full chemical name is (E)-7-[3-[2-hydroxy-3-(4-hydroxy-3-iodophenyl)propyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-PTA-OH involves a multi-step process that includes the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 4-hydroxy-3-iodobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of I-PTA-OH typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and solvent choice. The use of catalysts and purification techniques like recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
I-PTA-OH undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in I-PTA-OH can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
I-PTA-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of I-PTA-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by the hydroxyl and iodine groups, which can form hydrogen bonds and other interactions with the target molecules . The pathways involved in its action depend on the specific application and target.
Comparison with Similar Compounds
I-PTA-OH can be compared with other similar compounds, such as:
Terephthalic acid: Used in the production of polyethylene terephthalate (PET) and has similar structural features.
1,3,5-Triaza-7-phosphaadamantane (PTA): A ligand used in coordination chemistry with similar functional groups.
RAPTA-C: A ruthenium-based anticancer compound with a similar ligand structure.
Its iodine and hydroxyl groups provide unique reactivity and binding properties that distinguish it from other compounds .
Properties
CAS No. |
97228-80-3 |
---|---|
Molecular Formula |
C25H36INO4 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(E)-7-[3-[[2-hydroxy-3-(4-hydroxy-3-iodophenyl)propyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C25H36INO4/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(30)31)22(14-17)27-15-18(28)11-16-9-10-23(29)21(26)12-16/h3,5,9-10,12,17-20,22,27-29H,4,6-8,11,13-15H2,1-2H3,(H,30,31)/b5-3+ |
InChI Key |
RCPAWLXQBMAVGJ-HWKANZROSA-N |
SMILES |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)CC=CCCCC(=O)O)C |
Isomeric SMILES |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)C/C=C/CCCC(=O)O)C |
Canonical SMILES |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)CC=CCCCC(=O)O)C |
Synonyms |
9,11-dimethylmethano-11,12-methano 16-(3-iodo-4-hydroxyphenyl)-13,14-dihydro-13-aza-15-tetranorthromboxane A2 9,11-Dimethylmethano-11,12-methano-16-(3-iodo-4-hydroxyphenyl)-13, 14-dihydro-13-aza-15 alpha beta-omega-tetranor-TXA2 I-PTA-OH |
Origin of Product |
United States |
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